8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H |
InChI Key |
YHRDQDFTTYNOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization with 1,1,3-Trichloroacetone
A widely reported method involves the reaction of 2-amino-5-chloropyridine (8-chloro precursor) with 1,1,3-trichloroacetone in dimethoxyethane (DME) at room temperature. The process begins with the formation of an intermediate Schiff base, which undergoes intramolecular cyclization upon heating. Key steps include:
-
Step 1: Dissolution of 2-amino-5-chloropyridine (44.3 mmol) in DME.
-
Step 2: Dropwise addition of 1,1,3-trichloroacetone (63.5 mmol) at 25°C, followed by 5 hours of stirring.
-
Step 3: Reflux in ethanol for 2 hours to complete cyclization, yielding 8-chloroimidazo[1,2-a]pyridine.
This method achieves an 81% yield for the unsubstituted analog, though the chloro-substituted variant requires additional purification via silica gel chromatography.
Formylation at Position 3: Vilsmeier-Haack Reaction
Introducing the aldehyde group at position 3 is accomplished through the Vilsmeier-Haack formylation, leveraging the reactivity of the imidazo[1,2-a]pyridine core.
Standard Protocol
Optimized Conditions for Enhanced Selectivity
Recent modifications include:
-
Temperature Control: Maintaining reflux at 100°C minimizes side reactions.
-
Solvent System: Substituting toluene with dichloroethane improves solubility of the chloro intermediate.
Alternative Pathways: One-Pot Synthesis
To streamline production, one-pot strategies combining cyclization and formylation have been explored:
Sequential Cyclization-Formylation
-
Step 1: Cyclization of 2-amino-5-chloropyridine with chloroacetic acid in aqueous triethylamine at 90°C for 5 hours.
-
Step 2: Direct treatment of the crude product with POCl₃ and DMF without isolation, reducing purification steps.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 9.35 (d, J = 6.8 Hz, 1H), 7.59 (d, J = 8.9 Hz, 1H), 7.54–7.48 (m, 1H), 7.08 (td, J = 6.9, 1.2 Hz, 1H).
-
13C NMR: δ 176.9 (CHO), 147.2, 146.0, 130.8, 127.9, 118.6, 116.9, 115.9.
Industrial-Scale Considerations
Cost-Effective Reagent Sourcing
-
POCl₃ Alternatives: Thionyl chloride (SOCl₂) has been tested but requires higher temperatures (120°C), increasing energy costs.
-
Solvent Recovery: DME and ethanol are distilled and reused, reducing waste.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 8-Chloroimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Position and Electronic Effects
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Fluorine at position 4.
- Activity : Derivatives (e.g., oxazole analogs 4i, 4o, 4g, 4h) exhibited potent urease inhibition (IC50 = 5.68–10.45 μM), surpassing the standard thiourea drug .
- SAR: Electron-withdrawing groups (-CF3, -NO2) and hydrogen-bond donors (-OH) enhance activity. Fluorine’s electronegativity improves binding via dipole interactions .
- However, steric hindrance at position 8 could offset this advantage.
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Chlorine at position 2.
- Properties: Molecular weight = 180.59 g/mol; Canonical SMILES = ClC1=CN2C=C(N=C2C=C1)C=O .
- Activity: Limited bioactivity data, but positional differences significantly alter electronic distribution. The 2-chloro group may hinder access to the enzyme’s active site compared to 8-chloro derivatives.
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Bromine at position 7.
- However, higher molecular weight (243.03 g/mol for 6-bromo-8-fluoro analog) may reduce solubility .
- Comparison : Chlorine’s smaller size may balance steric effects and electronic contributions better than bromine.
Functional Group Modifications
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Phenyl group at position 2.
- Properties : Molecular weight = 222.24 g/mol; LogP = 2.81, indicating higher lipophilicity .
- Activity: Hydrophobic phenyl groups may improve membrane permeability but reduce solubility.
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Methyl group at position 8.
- Molecular weight = 236.28 g/mol .
- Comparison : The 8-chloro derivative’s electron-withdrawing nature likely enhances binding to positively charged enzyme pockets.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogs.
Biological Activity
8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro substituent at the 8-position and an aldehyde functional group at the 3-position of the imidazole ring, with the molecular formula and a molecular weight of approximately 199.61 g/mol. Its unique structural characteristics contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Synthesis
The synthesis of this compound can be achieved through multiple methods, including:
- Condensation Reactions : Utilizing derivatives of imidazo[1,2-a]pyridine and appropriate aldehydes.
- Functional Group Transformations : Modifications of existing imidazo[1,2-a]pyridine compounds to introduce the chloro and aldehyde groups.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated its potential as an antimicrobial agent. For instance, derivatives of imidazo[1,2-a]pyridine have shown activity against resistant strains of Candida albicans. In one study, several derivatives were synthesized and tested for their antifungal activity using the microdilution method. Four compounds showed significant activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Enzyme Inhibition
Investigations into the interactions of this compound with various enzymes have shown promising results. It appears to act as an inhibitor for certain kinases and enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine | Chloro at position 6 | Different biological activity profiles |
| 2-Chloroimidazo[1,2-a]pyridine | Chloro at position 2 | Varying reactivity patterns |
| Imidazo[1,2-a]pyridine | No chloro substituent | Parent structure for various derivatives |
| 8-Bromoimidazo[1,2-a]pyridine | Bromo substituent instead of chloro | Altered reactivity due to bromine's properties |
This table illustrates how variations in substitution can lead to distinct pharmacological profiles.
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Antifungal Activity : In a study involving ten new derivatives based on imidazo[1,2-a]pyridine-3-carbaldehyde, four exhibited notable antifungal properties against Candida albicans, emphasizing the potential of this scaffold in treating fungal infections .
- Antitubercular Research : A systematic investigation into imidazo[1,2-a]pyridine derivatives revealed significant anti-Mtb activities in vitro. These findings support further exploration into the therapeutic applications of compounds like this compound against drug-resistant TB strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
